Cbf4R5K47X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a combination of undecanoic acid and morpholine, forming a unique structure that has garnered interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, compound with morpholine, typically involves the reaction of undecanoic acid with morpholine under controlled conditions. One common method involves the coupling of undecanoic acid with morpholine in the presence of a dehydrating agent, such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where undecanoic acid and morpholine are combined under optimized conditions to ensure high yield and purity. The process may involve steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, compound with morpholine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, compound with morpholine, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which undecanoic acid, compound with morpholine, exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts fungal cell wall and membrane integrity, leading to cell death.
Metabolic Modulation: It affects the expression of genes critical for fungal metabolism and virulence.
Synergistic Effects: The compound can enhance the efficacy of other antimicrobial agents by increasing membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple heterocyclic amine with similar structural features.
Undecanoic Acid: A medium-chain fatty acid with known antimicrobial properties.
Uniqueness
Undecanoic acid, compound with morpholine, is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination enhances its efficacy in various applications, particularly in antifungal treatments .
Eigenschaften
CAS-Nummer |
93966-47-3 |
---|---|
Molekularformel |
C15H31NO3 |
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
morpholine;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-6-4-2-5-1/h2-10H2,1H3,(H,12,13);5H,1-4H2 |
InChI-Schlüssel |
AGENZCFMLQQPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)O.C1COCCN1 |
Verwandte CAS-Nummern |
93882-30-5 93966-47-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.